2-N-Propyl Pramipexole-d4 is a deuterated derivative of pramipexole, a medication primarily used in the treatment of Parkinson's disease and restless legs syndrome. This compound is notable for its structural modification, which involves the substitution of hydrogen atoms with deuterium, enhancing its pharmacokinetic properties and allowing for more precise studies in metabolic pathways and receptor interactions.
Pramipexole itself was first synthesized in the late 20th century and has since been a subject of extensive research due to its dopamine agonist properties. The deuterated form, 2-N-Propyl Pramipexole-d4, is synthesized to improve the stability and tracking of the compound in biological systems, particularly in pharmacological studies.
2-N-Propyl Pramipexole-d4 belongs to the class of compounds known as dopamine receptor agonists, specifically targeting D2 and D3 dopamine receptors. Its classification as a deuterated compound places it within a category of pharmaceuticals that are modified for enhanced analytical capabilities.
The synthesis of 2-N-Propyl Pramipexole-d4 typically involves several key steps:
Technical details about specific reactions and conditions can vary based on the synthetic pathway chosen, but generally include:
The molecular structure of 2-N-Propyl Pramipexole-d4 is characterized by:
The molecular formula for 2-N-Propyl Pramipexole-d4 is typically represented as , indicating the presence of deuterium in place of hydrogen atoms. The exact positions of deuteration can be confirmed using nuclear magnetic resonance spectroscopy.
The reactivity profile of 2-N-Propyl Pramipexole-d4 is similar to that of pramipexole, involving interactions with various biological targets:
Technical details about specific reaction conditions and outcomes are crucial for understanding its pharmacodynamics and pharmacokinetics in clinical settings.
The mechanism by which 2-N-Propyl Pramipexole-d4 exerts its effects involves:
Studies indicate that pramipexole derivatives enhance dopaminergic signaling without significant side effects associated with non-selective dopamine agonists. The deuterated form allows for more accurate tracking in vivo studies.
Relevant data on these properties can be obtained from analytical studies including high-performance liquid chromatography and mass spectrometry.
2-N-Propyl Pramipexole-d4 is primarily utilized in:
The use of deuterated compounds like 2-N-Propyl Pramipexole-d4 represents a significant advancement in pharmaceutical research, providing insights into drug behavior that are not possible with non-deuterated counterparts.
2-N-Propyl Pramipexole-d4 is a deuterated analog of the dopamine agonist pramipexole, featuring selective deuterium substitution at four hydrogen sites. Its core structure retains the (6S)-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold characteristic of pramipexole derivatives. The molecular formula is C₁₃H₁₉D₄N₃S, with a molecular weight of 257.43 g/mol [1] . The systematic IUPAC name is (6S)-2-N,6-N-bis(1,1-dideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, explicitly denoting the stereochemistry at the C6 position and the deuteration pattern on both propylamino groups [1]. Key structural features include:
Table 1: Structural Identifiers of 2-N-Propyl Pramipexole-d4
Identifier | Value |
---|---|
CAS Number | 1346602-54-7 |
Canonical SMILES | [2H]C([2H])(CC)N[C@H]1CCC2=C(C1)SC(=N2)NC([2H])([2H])CC |
InChI Key | NSHVRDSQVRQBFT-UKNKLKQBSA-N |
Exact Mass | 257.186 g/mol |
Heavy Atom Count | 17 |
Hydrogen Bond Donor Count | 2 |
Deuteration occurs specifically at the four hydrogen atoms of the two methylene groups adjacent to the nitrogen atoms in the N-propyl substituents. This is denoted by the "-d4" suffix in the compound name and represented chemically as -N-CD₂-CD₃ groups instead of -N-CH₂-CH₃ [1] [6]. The isotopic purity typically exceeds 98%, ensuring minimal protium contamination for research applications [6]. This strategic deuteration:
2-N-Propyl Pramipexole-d4 exhibits nuanced distinctions from its non-deuterated counterpart (2-N-Propyl Pramipexole; CAS 1246815-83-7) and the parent drug pramipexole (CAS 104632-26-0). These differences primarily stem from deuterium substitution rather than structural modification:
Table 2: Comparison of Deuterated and Non-Deuterated Pramipexole Derivatives
Property | 2-N-Propyl Pramipexole-d4 | 2-N-Propyl Pramipexole | Pramipexole |
---|---|---|---|
Molecular Formula | C₁₃H₁₉D₄N₃S | C₁₃H₂₃N₃S | C₁₀H₁₇N₃S |
Molecular Weight (g/mol) | 257.43 | 253.41 | 211.33 |
Deuterium Atoms | 4 | 0 | 0 |
LogP (XLogP3) | 3.4 | ~3.4 (estimated) | 1.2 |
Primary Research Use | Metabolic tracer | Impurity reference standard | Therapeutic agent |
Receptor Binding Profile | D3 > D2 affinity | D3 > D2 affinity | D3-selective agonist (Ki=0.5 nM) |
Pharmacologically, 2-N-Propyl Pramipexole-d4 retains the dopamine receptor affinity profile characteristic of pramipexole analogs. It acts as an agonist with preferential binding to the D₃ receptor subtype (Ki ~0.5-1.3 nM), similar to pramipexole, though slightly reduced compared to the parent compound [3] [5] [10]. The deuterium substitution does not alter the stereochemical requirements for receptor engagement, as the (S)-configuration at C6 remains essential for optimal D₃ receptor interaction [5] [8]. Key functional distinctions include:
Unlike therapeutically used pramipexole, which contains a primary amine at the 6-position, 2-N-Propyl Pramipexole-d4 features dipropylamino groups at both the 2- and 6-positions. This modification increases lipophilicity (LogP 3.4 vs. 1.2 for pramipexole), potentially enhancing blood-brain barrier permeability but may alter receptor kinetics [1] [8]. Its designation as "Impurity B" in pharmacopeial standards for pramipexole underscores its structural relevance in pharmaceutical quality control [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7